H-Asn-p-nitrobenzyl ester HBr

Descripción general

Descripción

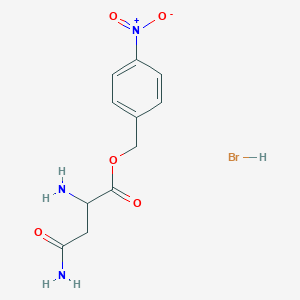

H-Asn-p-nitrobenzyl ester hydrobromide is a chemical compound with the molecular formula C₁₁H₁₃N₃O₅·HBr and a molecular weight of 34815This compound is typically found as an off-white powder and is used in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Asn-p-nitrobenzyl ester hydrobromide involves the esterification of asparagine with p-nitrobenzyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under acidic conditions to facilitate the formation of the ester bond. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .

Industrial Production Methods

Industrial production of H-Asn-p-nitrobenzyl ester hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

H-Asn-p-nitrobenzyl ester hydrobromide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Substitution: The hydrobromide salt can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Formation of p-aminobenzyl asparagine.

Reduction: Formation of asparagine and p-nitrobenzyl alcohol.

Substitution: Formation of substituted asparagine derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Building Block

H-Asn-p-nitrobenzyl ester HBr is primarily utilized in peptide synthesis due to its ability to serve as a protecting group for the asparagine residue. This allows for the selective formation of peptide bonds while preventing undesired reactions. The compound enhances the yield and purity of synthesized peptides compared to traditional methods that do not employ such protecting groups .

Case Study: Synthesis Optimization

A study demonstrated that using this compound improved yields in synthesizing complex peptides significantly. Researchers found that the incorporation of this protecting group allowed for more efficient coupling reactions, ultimately leading to higher-quality peptide products.

Drug Development

Enhancing Pharmacological Properties

In drug development, this compound is employed to incorporate asparagine into peptide-based therapeutics. This incorporation has been shown to enhance the pharmacological properties of the resulting compounds, making them more effective in targeting specific biological pathways .

Bioconjugation

Facilitating Biomolecule Attachment

The compound plays a crucial role in bioconjugation techniques, which involve attaching biomolecules to surfaces or other molecules. This application is particularly important in developing drug delivery systems, where enhancing the stability and solubility of peptides can significantly improve therapeutic efficacy .

Research in Neurochemistry

Understanding Neurotransmitter Activity

this compound has been utilized in neurochemistry research to study neurotransmitter activity. Its role in synthesizing neuroactive peptides has helped scientists gain insights into brain functions and develop potential treatments for neurological disorders .

Analytical Chemistry

Applications in Chromatography

In analytical chemistry, this compound is used in various methods, including chromatography. It aids in separating and identifying complex mixtures within biological samples, proving essential for both academic research and industrial applications .

Comparative Analysis with Other Protecting Groups

| Protecting Group | Stability | Cleavage Conditions | Use Cases |

|---|---|---|---|

| This compound | Moderate | Mild acidic conditions | Peptide synthesis, SAR studies |

| Fmoc (Fluorenylmethyloxycarbonyl) | High | Strong base (piperidine) | General peptide synthesis |

| BOC (tert-butyloxycarbonyl) | High | Acidic conditions | Broad applications in organic synthesis |

Mecanismo De Acción

The mechanism of action of H-Asn-p-nitrobenzyl ester hydrobromide involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active asparagine and p-nitrobenzyl alcohol. The nitro group can undergo reduction to form an amino group, which can further interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Asparagine benzyl ester hydrobromide: Similar structure but lacks the nitro group.

Asparagine p-nitrobenzyl ester hydrochloride: Similar structure but different counterion.

Asparagine methyl ester hydrobromide: Similar ester group but different alcohol component.

Uniqueness

H-Asn-p-nitrobenzyl ester hydrobromide is unique due to the presence of the p-nitrobenzyl group, which imparts specific chemical properties and reactivity. The nitro group allows for additional chemical modifications and interactions, making it a versatile compound in various research applications .

Actividad Biológica

H-Asn-p-nitrobenzyl ester hydrobromide (H-Asn-p-NB-HBr) is a chemical compound extensively utilized in peptide synthesis as a protecting group for the amino acid asparagine. Its unique structure, characterized by the p-nitrobenzyl moiety, enhances its reactivity and stability, making it a valuable tool in the synthesis of complex peptides. This article explores the biological activity of H-Asn-p-NB-HBr, focusing on its role in peptide synthesis, structure-activity relationship (SAR) studies, and therapeutic applications.

- Molecular Formula : CHBrNO

- Molecular Weight : 348.15 g/mol

- CAS Number : 3561-57-7

Role in Peptide Synthesis

H-Asn-p-NB-HBr functions as a temporary protecting group during peptide synthesis. Protecting groups are essential for preventing unwanted reactions at the reactive side chains of amino acids. The specific application of H-Asn-p-NB-HBr includes:

- Selective Protection : It selectively protects the amine group of asparagine, allowing for the assembly of peptide chains without interference from asparagine's reactive side chain.

- Cleavage Conditions : The compound can be cleaved under mild acidic conditions, releasing free asparagine and p-nitrobenzyl bromide, which simplifies the synthesis process and is compatible with other protecting groups used in peptide synthesis .

Structure-Activity Relationship (SAR) Studies

H-Asn-p-NB-HBr is instrumental in SAR studies that aim to elucidate the relationship between a compound's structure and its biological activity. By incorporating asparagine residues at specific positions within peptide sequences, researchers can investigate how modifications affect biological functions and interactions.

Development of Therapeutic Peptides

The compound is also significant in developing therapeutic peptides. Peptides synthesized using H-Asn-p-NB-HBr have shown potential in various therapeutic areas, including:

- Anticancer Agents : Peptides designed to target cancer cells often incorporate specific amino acids that enhance their efficacy.

- Antimicrobial Peptides : Research indicates that certain peptides can exhibit antimicrobial properties when modified with asparagine residues.

Case Studies

Several studies have highlighted the effectiveness of H-Asn-p-NB-HBr in various applications:

- Peptide Synthesis Optimization : A study demonstrated that using H-Asn-p-NB-HBr improved yields in synthesizing complex peptides compared to traditional methods that do not utilize this protecting group .

- Therapeutic Development : Research involving the synthesis of peptides for drug development has shown that incorporating asparagine via H-Asn-p-NB-HBr significantly enhances the pharmacological properties of the resulting compounds.

Comparative Analysis with Other Protecting Groups

| Protecting Group | Stability | Cleavage Conditions | Use Cases |

|---|---|---|---|

| H-Asn-p-nitrobenzyl ester HBr | Moderate | Mild acidic conditions | Peptide synthesis, SAR studies |

| Fmoc (Fluorenylmethyloxycarbonyl) | High | Strong base (piperidine) | General peptide synthesis |

| BOC (tert-butyloxycarbonyl) | High | Acidic conditions | Broad applications in organic synthesis |

Propiedades

IUPAC Name |

(4-nitrophenyl)methyl 2,4-diamino-4-oxobutanoate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5.BrH/c12-9(5-10(13)15)11(16)19-6-7-1-3-8(4-2-7)14(17)18;/h1-4,9H,5-6,12H2,(H2,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBAUQLEMIMDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C(CC(=O)N)N)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70637983 | |

| Record name | (4-Nitrophenyl)methyl asparaginate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70637983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3561-57-7 | |

| Record name | NSC118522 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Nitrophenyl)methyl asparaginate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70637983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.